molecular formula C9H11ClN2O B14833294 3-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine

3-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine

Katalognummer: B14833294
Molekulargewicht: 198.65 g/mol
InChI-Schlüssel: VMNOORIUUWCJNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and cyclopropyl alcohol.

    Cyclopropylation: The cyclopropylation of 3-chloropyridine is achieved using cyclopropyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    N-Methylation: The resulting intermediate is then subjected to N-methylation using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include N-oxides.

    Reduction: Products include primary or secondary amines.

    Coupling: Products include biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in neurological pathways.

    Pathways Involved: It modulates pathways related to neurotransmitter release and uptake, potentially affecting conditions such as depression and anxiety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloropyridine: A simpler analog used in various chemical syntheses.

    4-Cyclopropoxy-N-methylpyridin-2-amine: Lacks the chlorine atom but has similar applications.

    N-Methylpyridin-2-amine: A basic structure without the cyclopropoxy and chlorine substituents.

Uniqueness

3-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine is unique due to its combination of functional groups, which provide specific reactivity and biological activity. The presence of the chlorine atom and cyclopropoxy group enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.

Eigenschaften

Molekularformel

C9H11ClN2O

Molekulargewicht

198.65 g/mol

IUPAC-Name

3-chloro-4-cyclopropyloxy-N-methylpyridin-2-amine

InChI

InChI=1S/C9H11ClN2O/c1-11-9-8(10)7(4-5-12-9)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI-Schlüssel

VMNOORIUUWCJNP-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=CC(=C1Cl)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.